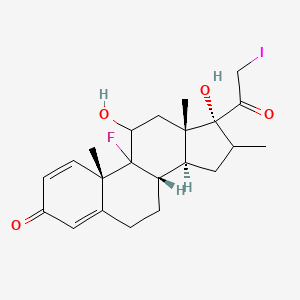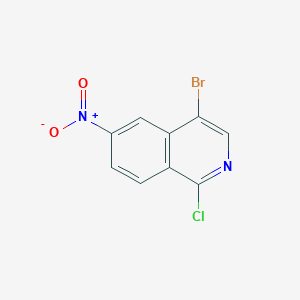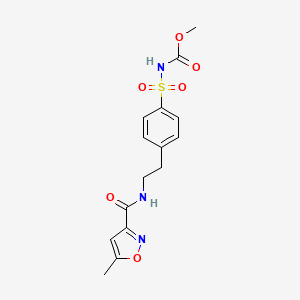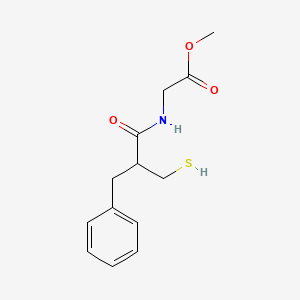
rac 7,14-Dihydroxy Efavirenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“rac 7,14-Dihydroxy Efavirenz” is a dihydroxy metabolite of Efavirenz . Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection or prevent the spread of HIV . The dihydroxy metabolites of Efavirenz, including “rac 7,14-Dihydroxy Efavirenz”, are being evaluated for their effects on the brain .
Molecular Structure Analysis
The molecular structure of “rac 7,14-Dihydroxy Efavirenz” is similar to that of Efavirenz, with the addition of two hydroxy groups . The exact structure would need to be confirmed through experimental methods such as X-ray crystallography or NMR spectroscopy.Future Directions
The future research directions for “rac 7,14-Dihydroxy Efavirenz” could include further investigation of its effects on the brain, particularly in relation to diseases such as Alzheimer’s . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.
properties
CAS RN |
1702668-54-9 |
|---|---|
Product Name |
rac 7,14-Dihydroxy Efavirenz |
Molecular Formula |
C₁₄H₉ClF₃NO₄ |
Molecular Weight |
347.67 |
synonyms |
6-Chloro-1,4-dihydro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)



